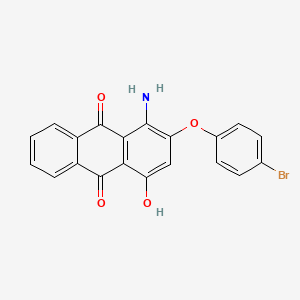
9,10-Anthracenedione, 1-amino-2-(4-bromophenoxy)-4-hydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Anthracenedione, 1-amino-2-(4-bromophenoxy)-4-hydroxy- is a synthetic organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications, including dyes, pigments, and pharmaceuticals. This specific compound features a bromophenoxy group and an amino group, which may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-amino-2-(4-bromophenoxy)-4-hydroxy- typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of a nitro group to the anthracenedione core.
Reduction: Conversion of the nitro group to an amino group.
Bromination: Introduction of a bromine atom to the phenoxy group.
Hydroxylation: Introduction of a hydroxyl group to the anthracenedione core.
Industrial Production Methods
Industrial production methods would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could convert the quinone structure to hydroquinone derivatives.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, or other nucleophilic species.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield anthraquinone derivatives, while substitution reactions could produce various substituted phenoxy compounds.
科学研究应用
Chemistry
In chemistry, this compound could be used as a precursor for synthesizing other complex molecules or as a reagent in organic synthesis.
Biology
In biological research, anthraquinone derivatives are often studied for their potential anticancer, antimicrobial, and anti-inflammatory properties.
Medicine
Pharmaceutical research might explore this compound for its potential therapeutic effects, particularly in cancer treatment due to the known activity of anthraquinones against cancer cells.
Industry
In industry, anthraquinone derivatives are used as dyes and pigments. This specific compound might find applications in creating specialized dyes with unique properties.
作用机制
The mechanism of action for this compound would depend on its specific biological or chemical context. Generally, anthraquinones can intercalate into DNA, inhibit topoisomerase enzymes, or generate reactive oxygen species, leading to cell death in cancer cells.
相似化合物的比较
Similar Compounds
9,10-Anthracenedione: The parent compound, known for its use in dyes and pigments.
1-Amino-2-(4-methoxyphenoxy)-4-hydroxy-anthracenedione: A similar compound with a methoxy group instead of a bromine atom.
1-Amino-2-(4-chlorophenoxy)-4-hydroxy-anthracenedione: A similar compound with a chlorine atom instead of a bromine atom.
Uniqueness
The presence of the bromophenoxy group in 9,10-Anthracenedione, 1-amino-2-(4-bromophenoxy)-4-hydroxy- may impart unique electronic and steric properties, potentially leading to distinct reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
59722-76-8 |
|---|---|
分子式 |
C20H12BrNO4 |
分子量 |
410.2 g/mol |
IUPAC 名称 |
1-amino-2-(4-bromophenoxy)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H12BrNO4/c21-10-5-7-11(8-6-10)26-15-9-14(23)16-17(18(15)22)20(25)13-4-2-1-3-12(13)19(16)24/h1-9,23H,22H2 |
InChI 键 |
NXLZYWCPIVGZKC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OC4=CC=C(C=C4)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















